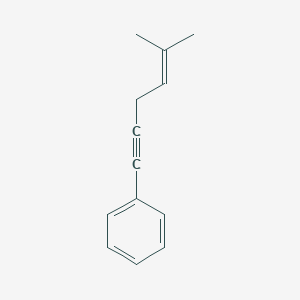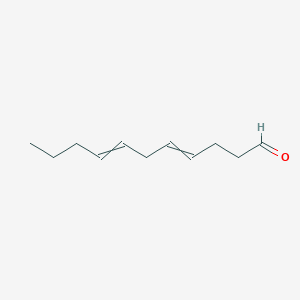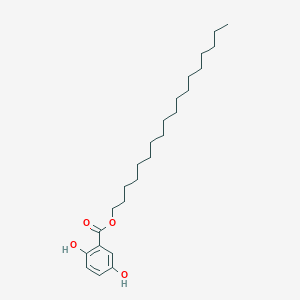![molecular formula C8H12O5 B14291486 2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 116770-34-4](/img/structure/B14291486.png)
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C7H12O4. It is a type of methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of reactants and catalysts, followed by the removal of by-products through distillation. The final product is then subjected to quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 2-hydroxyethyl methacrylate.
Transesterification: It can react with alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide.
Major Products Formed
Polymerization: Polymers and copolymers with various applications.
Hydrolysis: Methacrylic acid and 2-hydroxyethyl methacrylate.
Transesterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in various applications, such as the development of hydrogels and other polymeric materials. The molecular targets and pathways involved depend on the specific application and the type of polymerization process used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl methacrylate: Another methacrylate ester with similar polymerization properties.
Ethyl methacrylate: Similar in structure but with different physical properties.
Butyl methacrylate: Used in similar applications but with different reactivity.
Uniqueness
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ability to form hydrogels and other polymeric materials makes it particularly valuable in biomedical applications.
Propiedades
Número CAS |
116770-34-4 |
|---|---|
Fórmula molecular |
C8H12O5 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2-methoxycarbonyloxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H12O5/c1-6(2)7(9)12-4-5-13-8(10)11-3/h1,4-5H2,2-3H3 |
Clave InChI |
KOXTUPRIBYBHLV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


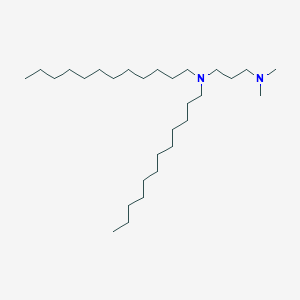
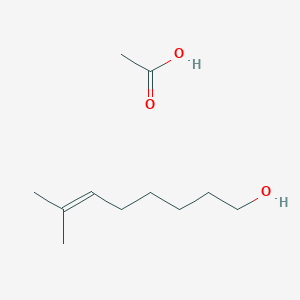

![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)

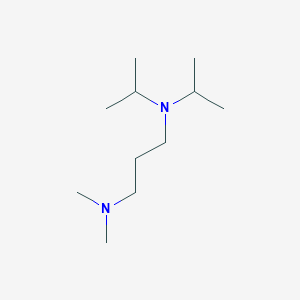
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
